4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 636.74 g/mol. This compound is classified under the category of benzamides, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
The compound can be sourced from various chemical suppliers specializing in research-grade materials, such as BenchChem and BLD Pharm. It is categorized as a benzamide derivative, which indicates its structural relationship to benzamide, a well-known class of compounds used in medicinal chemistry.
The synthesis of 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
The molecular structure of 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C30H32N6O6S2/c1-5-42-29(39)22-9-13-23(14-10-22)32-27(37)19-43-30-34-33-26(36(30)24-8-6-7-20(2)17-24)18-31-28(38)21-11-15-25(16-12-21)44(40,41)35(3)4/h6-17H,5,18-19H2,1-4H3,(H,31,38)(H,32,37)
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
This structure indicates multiple functional groups that contribute to its biological activity.
The compound can undergo several chemical reactions typical for amides and sulfamides:
These reactions can be utilized in synthetic pathways for further modifications or derivatizations.
The mechanism of action for 4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide is not fully elucidated but is believed to involve:
Quantitative data on its efficacy would require further pharmacological studies.
The physical properties include:
Chemical properties include:
Relevant data indicate that its purity is usually around 95%, which is critical for research applications.
4-acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide has potential applications in:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5